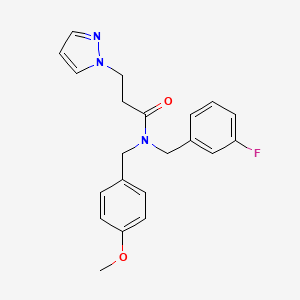![molecular formula C22H24N2O3 B5903936 N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide, commonly known as DMHF, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMHF is a biphenylcarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
科学的研究の応用
DMHF has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMHF exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
DMHF exerts its biochemical and physiological effects through a variety of mechanisms. Studies have shown that DMHF inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of anti-inflammatory cytokines, such as IL-10. DMHF has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, DMHF has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
DMHF exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Studies have also shown that DMHF exhibits hepatoprotective effects, making it a potential treatment for liver diseases.
実験室実験の利点と制限
DMHF has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMHF is also relatively easy to synthesize, making it readily available for research purposes. However, DMHF has several limitations for lab experiments, including its potential toxicity and limited bioavailability.
将来の方向性
There are several future directions for research on DMHF. One area of interest is the development of DMHF as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of DMHF as a potential anticancer agent. Additionally, further research is needed to explore the potential hepatoprotective effects of DMHF and its potential applications in the treatment of liver diseases.
合成法
DMHF can be synthesized using a multistep process that involves the reaction of 5-methyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaminoethanol to form the corresponding amide. Finally, the amide is reacted with 4'-hydroxybiphenyl-3-carboxylic acid to yield DMHF.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-7-12-21(27-15)20(24(2)3)14-23-22(26)18-6-4-5-17(13-18)16-8-10-19(25)11-9-16/h4-13,20,25H,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJWIRQKCCRAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)
![N-(3-ethoxy-2-hydroxypropyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903866.png)
![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)
![methyl 1-{2-[(2-isopropyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5903885.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)